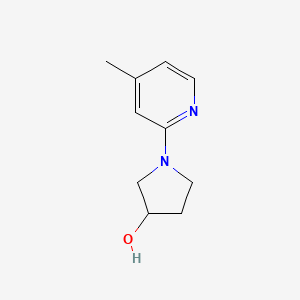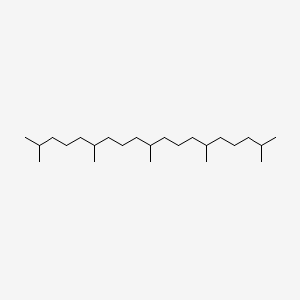
2,6,10,14,18-Pentamethylnonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,18-Pentamethylnonadecane is a hydrocarbon compound with the molecular formula C24H50 . It is a branched alkane, characterized by the presence of five methyl groups attached to a nonadecane backbone. This compound is known for its high molecular weight and relatively low density .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18-Pentamethylnonadecane typically involves the alkylation of nonadecane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of nonadecane with methyl chloride (CH3Cl).
Grignard Reaction: In this method, a Grignard reagent such as methylmagnesium bromide (CH3MgBr) is reacted with a suitable precursor to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,18-Pentamethylnonadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce lower alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming products like 2,6,10,14,18-pentamethyl-1-chlorononadecane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Lower alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,6,10,14,18-Pentamethylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Mécanisme D'action
The mechanism of action of 2,6,10,14,18-Pentamethylnonadecane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar molecules, making it useful in various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,14-Tetramethylpentadecane: A similar branched alkane with four methyl groups.
2,6,10,14,18,22-Hexamethyltetracosane: A longer-chain alkane with six methyl groups.
Uniqueness
2,6,10,14,18-Pentamethylnonadecane is unique due to its specific branching pattern and the number of methyl groups. This structure imparts distinct physical and chemical properties, such as lower density and higher boiling point compared to its linear counterparts .
Propriétés
Numéro CAS |
55191-61-2 |
|---|---|
Formule moléculaire |
C24H50 |
Poids moléculaire |
338.7 g/mol |
Nom IUPAC |
2,6,10,14,18-pentamethylnonadecane |
InChI |
InChI=1S/C24H50/c1-20(2)12-8-14-22(5)16-10-18-24(7)19-11-17-23(6)15-9-13-21(3)4/h20-24H,8-19H2,1-7H3 |
Clé InChI |
OJXBLWMIJXWKQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



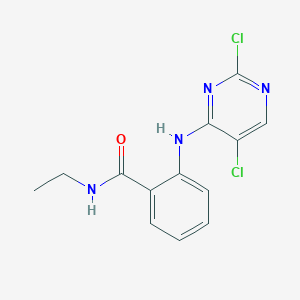

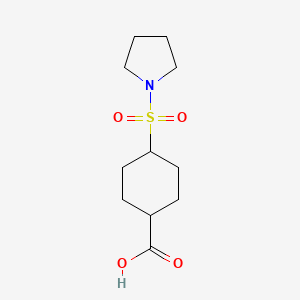

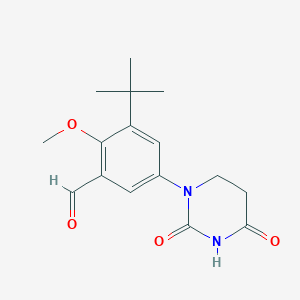

![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)


![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
